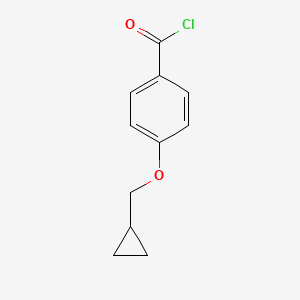

4-(Cyclopropylmethoxy)benzoyl chloride

Descripción

4-(Cyclopropylmethoxy)benzoyl chloride is a substituted benzoyl chloride derivative featuring a cyclopropylmethoxy group (–OCH₂C₃H₅) at the para position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry, where it facilitates the introduction of the cyclopropylmethoxy moiety into target molecules. The cyclopropylmethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design, such as in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor .

Propiedades

Fórmula molecular |

C11H11ClO2 |

|---|---|

Peso molecular |

210.65 g/mol |

Nombre IUPAC |

4-(cyclopropylmethoxy)benzoyl chloride |

InChI |

InChI=1S/C11H11ClO2/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2 |

Clave InChI |

WGVIRORWENBPOV-UHFFFAOYSA-N |

SMILES canónico |

C1CC1COC2=CC=C(C=C2)C(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 4-(cyclopropylmethoxy)benzoyl chloride with other substituted benzoyl chlorides in terms of structural features, synthesis, applications, and research findings.

Table 1: Comparative Overview of Substituted Benzoyl Chlorides

Structural and Functional Comparisons

Substituent Effects on Reactivity :

- The cyclopropylmethoxy group in 4-(cyclopropylmethoxy)benzoyl chloride introduces steric bulk and electron-donating effects, which may slow nucleophilic acyl substitution compared to electron-withdrawing substituents (e.g., fluorosulfonyl in 4-(fluorosulfonyl)benzoyl chloride) .

- The difluoromethoxy group in 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride enhances electrophilicity at the carbonyl carbon, improving reactivity in amide bond formation during Roflumilast synthesis .

Synthetic Routes :

- Both 4-(cyclopropylmethoxy)benzoyl chloride and its difluoromethoxy analogue are synthesized via thionyl chloride-mediated conversion of their parent benzoic acids, a standard method for benzoyl chloride preparation .

- In contrast, m-toluoyl chloride is commercially available, indicating well-established industrial production .

- Applications: Pharmaceutical Intermediates: The cyclopropylmethoxy derivatives are pivotal in synthesizing PDE4 inhibitors (e.g., Roflumilast), where the substituent improves target binding and pharmacokinetics . Chemical Reagents: m-Toluoyl chloride is widely used to derivatize amines for analytical chemistry, while 4-(fluorosulfonyl)benzoyl chloride enables irreversible enzyme inhibition in adenosine receptor antagonists . Agrochemical Potential: 4-(trans-4-propylcyclohexyl)benzoyl chloride’s bulky cyclohexyl group suggests utility in lipophilic agrochemicals .

Industrial and Research Significance

- Efficiency in Drug Synthesis : The use of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride in Roflumilast production demonstrates enhanced reaction yields and scalability, critical for industrial processes .

- Cost and Availability : m-Toluoyl chloride’s low cost ($24.00/5 g) contrasts with specialized derivatives like 4-(fluorosulfonyl)benzoyl chloride ($200.00/g), reflecting differences in synthetic complexity and demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.